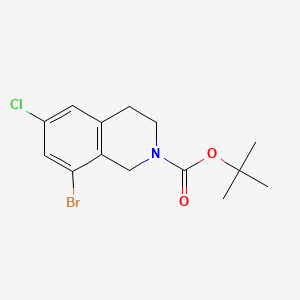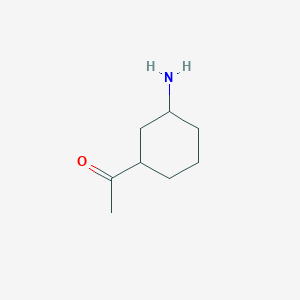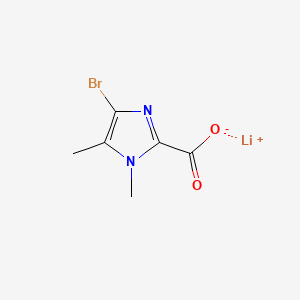
3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with amines under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using automated reactors. The process may include steps such as purification through column chromatography and crystallization to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Wirkmechanismus
The mechanism of action of 3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H22N2S |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
N-[[4-(3-aminoprop-1-ynyl)thiophen-2-yl]methyl]-N-ethyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H22N2S/c1-4-16(9-12(2)3)10-14-8-13(11-17-14)6-5-7-15/h8,11-12H,4,7,9-10,15H2,1-3H3 |
InChI-Schlüssel |
XCRDYYWXNFCNRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CS1)C#CCN)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


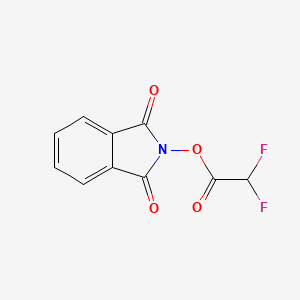
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
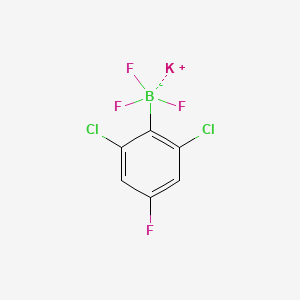
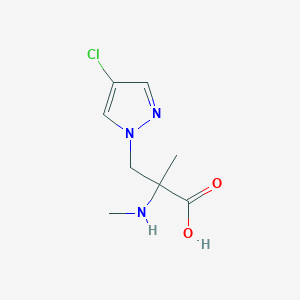
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
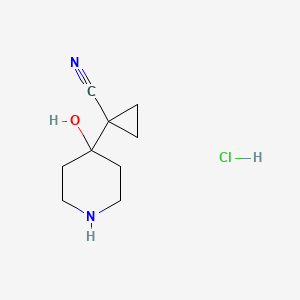
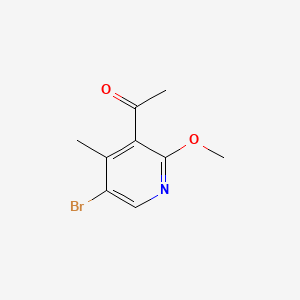
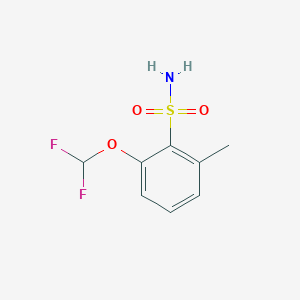
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
